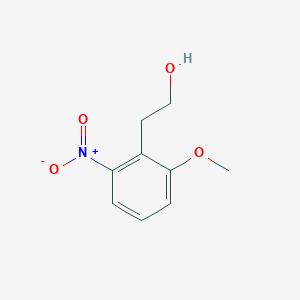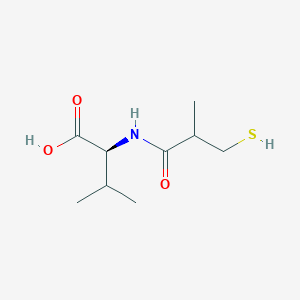
8-Chloro-3-ethyl-2(1H)-quinoxalinone
描述
8-Chloro-3-ethyl-2(1H)-quinoxalinone is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-3-ethyl-2(1H)-quinoxalinone typically involves the cyclization of appropriate precursors. One common method is the condensation of 2-chloroaniline with ethyl glyoxalate, followed by cyclization in the presence of a suitable catalyst. The reaction conditions often include:
Temperature: 80-100°C
Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide
Solvent: Ethanol or methanol
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability.
化学反应分析
Types of Reactions
8-Chloro-3-ethyl-2(1H)-quinoxalinone undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction can lead to the formation of dihydroquinoxalines.
Substitution: Halogen substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines or thiols
Major Products
Oxidation: Quinoxaline N-oxides
Reduction: Dihydroquinoxalines
Substitution: Aminoquinoxalines or thioquinoxalines
科学研究应用
8-Chloro-3-ethyl-2(1H)-quinoxalinone has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Utilized in the production of agrochemicals and dyes.
作用机制
The mechanism of action of 8-Chloro-3-ethyl-2(1H)-quinoxalinone involves its interaction with specific molecular targets. It can inhibit certain enzymes or bind to DNA, leading to the disruption of cellular processes. The exact pathways depend on the specific application and target organism.
相似化合物的比较
Similar Compounds
- 8-chloroquinoxalin-2(1H)-one
- 3-ethylquinoxalin-2(1H)-one
- 8-chloro-3-methylquinoxalin-2(1H)-one
Uniqueness
8-Chloro-3-ethyl-2(1H)-quinoxalinone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
属性
CAS 编号 |
1464832-54-9 |
|---|---|
分子式 |
C10H9ClN2O |
分子量 |
208.64 g/mol |
IUPAC 名称 |
8-chloro-3-ethyl-1H-quinoxalin-2-one |
InChI |
InChI=1S/C10H9ClN2O/c1-2-7-10(14)13-9-6(11)4-3-5-8(9)12-7/h3-5H,2H2,1H3,(H,13,14) |
InChI 键 |
QLLNHOFFSBXWNY-UHFFFAOYSA-N |
规范 SMILES |
CCC1=NC2=C(C(=CC=C2)Cl)NC1=O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{2-[(Oxiran-2-yl)methoxy]phenyl}-1H-pyrrole](/img/structure/B8548104.png)







![N-(4-Chlorophenyl)-4-[(dimethylsulfamoyl)amino]benzamide](/img/structure/B8548177.png)
![Spiro[4.6]undecane-2-methanol](/img/structure/B8548180.png)
![1-[1-[2-[(2,4-Dichlorophenyl)methoxy]phenyl]vinyl]imidazole](/img/structure/B8548187.png)
